molecular formula C21H21Cl2NO4 B4307091 3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid

3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid

Cat. No. B4307091
M. Wt: 422.3 g/mol
InChI Key: DWLZXJFLPFGCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid is a synthetic compound that has been widely used in scientific research. It is commonly referred to as DCPP, and it is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of DCPP involves the inhibition of COX-2 and the subsequent reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception, so their reduction leads to a decrease in inflammation and pain. DCPP has also been found to inhibit the production of nitric oxide, which further contributes to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
DCPP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DCPP has also been found to reduce fever and to have antipyretic properties. Additionally, DCPP has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCPP in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain perception. Additionally, DCPP has been extensively studied, and its mechanism of action is well understood. However, one limitation of using DCPP in lab experiments is its potential toxicity. DCPP has been found to have hepatotoxic and nephrotoxic effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of DCPP. One area of research is the development of new drugs based on the structure of DCPP. Researchers are exploring the use of DCPP derivatives as potential anti-inflammatory and analgesic agents. Another area of research is the investigation of the potential toxicity of DCPP and its derivatives. Researchers are exploring the mechanisms of DCPP toxicity and potential ways to mitigate its adverse effects. Finally, researchers are exploring the potential use of DCPP in the treatment of other conditions, such as cancer and neurodegenerative diseases.

Scientific Research Applications

DCPP has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. DCPP has also been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response and pain perception.

properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO4/c22-14-7-10-17(18(23)11-14)21(27)24-19(12-20(25)26)13-5-8-16(9-6-13)28-15-3-1-2-4-15/h5-11,15,19H,1-4,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLZXJFLPFGCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
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3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
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3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
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3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
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3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
Reactant of Route 6
3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid

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